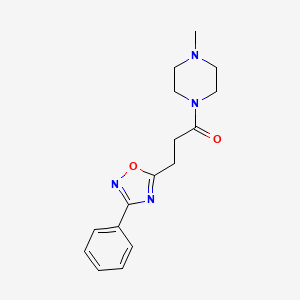

![molecular formula C19H18FNO4S2 B2810683 Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899971-42-7](/img/structure/B2810683.png)

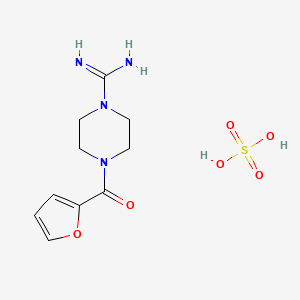

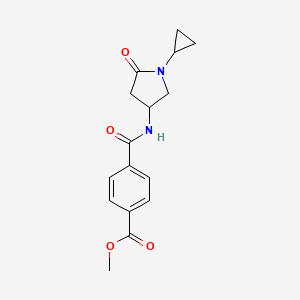

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound . It belongs to the class of benzothiophene derivatives. The molecular formula is C22H23NO4S2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms . The average mass is 429.552 Da and the monoisotopic mass is 429.106842 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the Suzuki–Miyaura coupling mentioned earlier is a common reaction involving organoboron reagents . This reaction could potentially be relevant to this compound.Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Material Development

Novel Synthetic Routes and Chemical Transformations : Research has demonstrated innovative synthetic pathways and chemical transformations involving similar thiophene and benzothiophene derivatives. For example, the rearrangement of 3‐aminobenzo‐[b]thiophenes to tricyclic benzoisothiazoles highlights the complexity and versatility of thiophene derivatives in synthetic chemistry (Klimas et al., 2016). Similarly, the synthesis of fluorine-containing benzo[b]furans through microwave-induced tandem intramolecular reactions showcases the potential of such compounds in developing novel chemical entities (Ramarao et al., 2004).

Photophysical Properties and Applications : The study of ethyl 2-arylthiazole-5-carboxylates for their photophysical properties and as singlet oxygen sensitizers indicates the potential use of thiophene derivatives in photosensitizing and photovoltaic applications (Amati et al., 2010). This research suggests that similar compounds could be explored for their photophysical characteristics, contributing to advancements in material science, especially in areas related to energy conversion and storage.

Chemical and Physical Properties

Crystal Structure and Molecular Interactions : Studies on compounds like ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid provide insights into the crystal structure and intermolecular interactions of benzothiophene derivatives. These findings are crucial for understanding the physical properties and potential material applications of such compounds (Choi et al., 2009).

Biological Activity and Applications

Antimicrobial and Anticancer Properties : Research on thiophene and benzothiophene derivatives has also explored their potential biological activities. For instance, the synthesis and evaluation of thiophene derivatives as antimicrobial and non-steroidal anti-inflammatory agents highlight the diverse biological applications of these compounds (Narayana et al., 2006). Similarly, novel thiophene and benzothiophene derivatives have been investigated for their cytotoxic properties, offering insights into their potential as anticancer agents (Mohareb et al., 2016).

Eigenschaften

IUPAC Name |

ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S2/c1-4-25-19(22)17-18(16-14(20)6-5-7-15(16)26-17)27(23,24)21-13-9-11(2)8-12(3)10-13/h5-10,21H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMFUVJVLRLHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)

![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2810622.png)